Azido-PEG3-C6-Cl
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Overview
Description
Azido-PEG3-C6-Cl is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-C6-Cl is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG-based intermediate.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
Chlorination: The final step involves the chlorination of the azido-PEG intermediate to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-C6-Cl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst, using strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including bioconjugation and drug development .
Scientific Research Applications
Azido-PEG3-C6-Cl has a wide range of applications in scientific research:
Mechanism of Action
Azido-PEG3-C6-Cl exerts its effects through its azide group, which participates in click chemistry reactions. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-C6-Cl: Another PEG-based linker used in PROTAC synthesis, with a shorter PEG chain.
Azido-PEG4-C6-Cl: Similar to Azido-PEG3-C6-Cl but with a longer PEG chain, offering different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise molecular architecture and efficient click chemistry reactions .
Properties
Molecular Formula |
C12H24ClN3O3 |
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Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-chlorohexane |
InChI |
InChI=1S/C12H24ClN3O3/c13-5-3-1-2-4-7-17-9-11-19-12-10-18-8-6-15-16-14/h1-12H2 |
InChI Key |
LRKXYBSEUKVYAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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